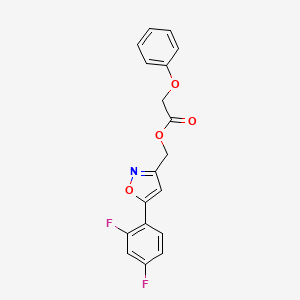

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate” is a chemical compound. It belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of isoxazoles, including “this compound”, can be achieved through various methods. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular formula of “this compound” is C18H13F2NO4. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles, including “this compound”, have been the subject of research in medicinal chemistry over the past decades . They are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 345.302. More specific physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación

Isoxazole Derivatives in Chemical Synthesis and Biological Activity

Isoxazole derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using visible light in aqueous ethanol demonstrates an efficient methodology for producing isoxazole derivatives, highlighting their potential in synthetic chemistry (Saikh, Das, & Ghosh, 2013). Similarly, the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which include a phenoxymethyl group similar to the query compound, have shown antimicrobial activity, suggesting the potential use of such structures in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Phenoxyacetic Acid Derivatives in Herbicide Action and Environmental Fate

Research into phenoxyacetic acid derivatives, like 2,4-D and mecoprop, has primarily focused on their use as herbicides and their environmental fate. For example, a study on the treatment of these herbicides using membrane bioreactor technology investigates an efficient, environmentally friendly means of breaking down toxic phenoxyacetic and benzoic acid herbicides (Ghoshdastidar & Tong, 2013). This research underscores the environmental implications of phenoxyacetate compounds and potential methods for their remediation.

Antimicrobial and Anti-inflammatory Applications

Compounds like 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives, synthesized from chalcones similar in structure to the query compound, have shown antimycobacterial activities, indicating the potential for such compounds in antimicrobial applications (Ali & Yar, 2007). Additionally, novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones have been synthesized and showed significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential in medical applications (Rajanarendar, Reddy, Krishna, Murthy, Reddy, & Rajam, 2012).

Direcciones Futuras

Isoxazoles, including “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c19-12-6-7-15(16(20)8-12)17-9-13(21-25-17)10-24-18(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEOXCBVJBFMBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2596962.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2596963.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B2596965.png)

![ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2596966.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-ethoxy-5-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2596968.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2596970.png)

![Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine](/img/structure/B2596972.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2596974.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)

![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)